molecular formula C14H11ClN2O4 B5854631 N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide

N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B5854631
M. Wt: 306.70 g/mol
InChI Key: GJSVKHITKWOEHW-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide is a chemical compound primarily used in scientific research. It is known for its unique structural properties, which make it a valuable compound in various fields of study, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide typically involves the reaction of 2-chloro-5-nitroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, organic solvents, and sometimes a base like sodium hydroxide.

Major Products Formed:

    Reduction: N-(2-amino-5-nitrophenyl)-2-phenoxyacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-chloro-5-nitrophenyl isocyanate
  • 2-chloro-5-nitrophenyl acetamide
  • 2-chloro-5-nitrophenyl benzamide

Comparison: N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide is unique due to its phenoxyacetamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-12-7-6-10(17(19)20)8-13(12)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVKHITKWOEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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